5-Ethynylisophthalic acid is a bifunctional organic building block featuring an isophthalic acid core substituted with a terminal ethynyl (alkyne) group at the 5-position. In procurement and materials science, it is primarily sourced as a high-value linker for metal-organic frameworks (MOFs), metal-organic polyhedra (MOPs), and covalent organic frameworks (COFs). The dual carboxylic acids provide robust coordination sites for transition metals or condensation sites for polymers, while the terminal alkyne serves as an orthogonal, highly reactive handle for post-synthetic modification (PSM) via click chemistry or for in situ cross-linking [1]. This specific structural combination makes it an essential precursor for researchers and engineers aiming to design porous materials with tailored pore environments, enhanced aqueous stability, or specific gas-sorption profiles without compromising the underlying framework integrity.
Substituting 5-ethynylisophthalic acid with generic isophthalic acid completely eliminates the capacity for post-synthetic modification (PSM) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a critical requirement for late-stage framework functionalization [1]. Attempting to substitute with other functionalized analogs, such as 5-aminoisophthalic acid or 5-hydroxyisophthalic acid, shifts the reactivity profile from highly efficient, orthogonal click chemistry to amide coupling or esterification. These alternative reactions often suffer from lower conversion rates due to steric hindrance and frequently require harsher conditions that can hydrolyze or degrade delicate metal-organic architectures [2]. Furthermore, only the terminal alkyne permits in situ oxidative coupling during solvothermal synthesis, a unique processability advantage that allows the one-pot formation of extended di-isophthalate linkers without requiring multi-step precursor synthesis[3].
The ethynyl group of 5-ethynylisophthalic acid serves as an orthogonal reactive site for CuAAC click chemistry. When incorporated into Cu(II)-based metal-organic polyhedra (MOPs), the alkyne allows for the direct, quantitative grafting of azide-terminated polyethylene glycol (PEG) chains. Unlike unsubstituted isophthalic acid, which yields moisture-sensitive Cu-MOPs that rapidly degrade, the ethynyl-derived framework enables PEGylation that imparts robust stability in aqueous and physiological media without destroying the core cage structure [1].
| Evidence Dimension | Aqueous stability post-modification |
| Target Compound Data | 5-Ethynylisophthalic acid (yields water-stable PEG-grafted cages via click chemistry) |
| Comparator Or Baseline | Isophthalic acid (yields structurally fragile Cu(II)-MOPs prone to rapid hydrolysis) |
| Quantified Difference | Transition from rapid aqueous degradation to physiological stability via quantitative surface PEGylation. |
| Conditions | Cu(II)-based cuboctahedral MOPs in aqueous media. |
It provides a direct synthetic pathway to convert moisture-sensitive metal-organic cages into water-stable platforms, critical for procurement in drug delivery and biological applications.
A unique manufacturability advantage of 5-ethynylisophthalic acid is its ability to undergo in situ oxidative coupling during solvothermal MOF synthesis. The terminal alkyne groups couple to form a butadiyne-linked di-isophthalate extended linker. This reactivity allows the direct, one-pot formation of highly porous NbO-type metal-organic frameworks (such as PCN-46) from a simple monomeric precursor in 77% yield, bypassing the complex, multi-step organic synthesis normally required to produce extended linkers [1].
| Evidence Dimension | Extended linker formation and processability |
| Target Compound Data | 5-Ethynylisophthalic acid (undergoes in situ coupling to form butadiyne-linked di-isophthalate) |
| Comparator Or Baseline | Isophthalic acid (incapable of coupling, restricted to short-range monomeric coordination) |
| Quantified Difference | Enables one-pot solvothermal synthesis of expanded NbO-type networks (77% yield) without pre-synthesizing the elongated linker. |
| Conditions | Solvothermal reaction with cupric acetate in DMA at 85 °C. |
This significantly reduces the synthetic burden and procurement cost for researchers aiming to build expanded-pore MOFs, replacing multi-step linker synthesis with a one-pot reaction.
5-Ethynylisophthalic acid is utilized as a precursor to synthesize high-performance MOFs (e.g., PCN-46) with optimized pore geometries. Compared to standard benchmark materials, the ethynyl-derived PCN-46 demonstrates exceptional volumetric methane working capacity. The specific geometry and pore volume afforded by the ethynyl-derived linker allow PCN-46 to rival top-tier adsorbents like IRMOF-20, achieving a volumetric working capacity of 47.4 g/L [1].
| Evidence Dimension | Volumetric CH4 working capacity |
| Target Compound Data | PCN-46 (derived from 5-ethynylisophthalic acid): 47.4 g/L |
| Comparator Or Baseline | Benchmark IRMOF-20 (47 g/L) or standard unsubstituted isophthalate MOFs (lower pore volumes) |
| Quantified Difference | Achieves 47.4 g/L, directly rivaling or exceeding benchmark volumetric storage capacities. |
| Conditions | CH4 adsorption measured from Tmin = 77 K, Pmax = 65 bar to Tmax = 160 K, Pmin = 5 bar. |
For industrial gas storage procurement, achieving benchmark-rivaling volumetric working capacity is critical for the design of compact methane storage systems.
Beyond covalent modifications, the ethynyl moiety in 5-ethynylisophthalic acid acts as a structure-directing agent through weak C-H···O hydrogen bonding. Crystallographic studies of transition metal coordination polymers reveal that the ethynyl group dictates secondary molecular packing, leading to diverse architectures (1D chains, 2D nets, and 3D frameworks) that differ significantly from the packing motifs formed by unsubstituted isophthalic acid [1].
| Evidence Dimension | Supramolecular crystal packing |
| Target Compound Data | 5-Ethynylisophthalic acid (ethynyl group promotes weak hydrogen-bonding interactions driving 1D, 2D, and 3D architectures) |
| Comparator Or Baseline | Isophthalic acid (lacks the ethynyl C-H donor, relying solely on primary coordination and π–π stacking) |
| Quantified Difference | Introduction of a secondary supramolecular interaction vector that predictably alters the resultant coordination polymer topology. |
| Conditions | Solvothermal synthesis of heavy and transition metal coordination polymers (e.g., Pb, Cu, Zn). |
For materials scientists, this predictable secondary interaction provides an additional tool for crystal engineering and tuning the solid-state properties of coordination polymers.
Where this compound is the right choice: Procuring 5-ethynylisophthalic acid is essential for researchers needing to attach bulky, hydrophilic, or functional polymers (such as PEG) to metal-organic frameworks or polyhedra. The terminal alkyne allows for quantitative CuAAC click chemistry under mild conditions, enabling the stabilization of otherwise moisture-sensitive structures for use in physiological environments or targeted drug delivery systems [1].
Where this compound is the right choice: For laboratories looking to minimize the synthetic steps required to produce extended-pore MOFs, 5-ethynylisophthalic acid serves as an ideal precursor. Its ability to undergo in situ oxidative coupling into butadiyne-linked di-isophthalates allows for the direct, one-pot solvothermal synthesis of highly porous NbO-type networks, drastically reducing precursor preparation time and procurement costs [2].
Where this compound is the right choice: In the development of industrial gas storage solutions, the specific pore geometries generated by ethynyl-derived linkers are highly advantageous. MOFs synthesized from this compound (such as PCN-46) exhibit volumetric methane working capacities that rival top-tier benchmark materials, making it a preferred building block for compact gas storage applications [3].
Where this compound is the right choice: For materials scientists focused on supramolecular chemistry, 5-ethynylisophthalic acid offers an additional structure-directing vector. The weak C-H···O hydrogen bonding provided by the ethynyl group allows for fine-tuned control over the secondary molecular packing, enabling the predictable design of 1D, 2D, and 3D coordination polymers that cannot be accessed using unsubstituted isophthalic acid [4].